PF-06928215

描述

PF-06928215 是一种对环状 GMP-AMP 合成酶 (cGAS) 的高亲和力抑制剂,cGAS 是一种胞质 DNA 传感器,在先天免疫反应中起着至关重要的作用。该化合物被开发用于靶向 cGAS 活性位点,该位点参与从三磷酸腺苷 (ATP) 和三磷酸鸟苷 (GTP) 合成环状 GMP-AMP (cGAMP)。此过程对于干扰素基因刺激因子 (STING) 途径的激活至关重要,该途径导致 I 型干扰素和促炎细胞因子的产生 .

准备方法

PF-06928215 的合成涉及多个步骤,从低亲和力片段命中开始。开发过程包括优化片段以实现对 cGAS 活性位点的 高亲和力结合。 合成路线和反应条件在支持的生化和结构数据中有所详细说明 . 现有文献中没有明确提及 this compound 的工业生产方法,但该化合物的合成可能涉及标准的有机合成技术,包括使用蛋白质 A/G 色谱法进行纯化,然后进行尺寸排阻色谱法 .

化学反应分析

PF-06928215 经历各种化学反应,包括与 cGAS 活性位点结合。 该化合物的高亲和力结合以 200 nM 的解离常数 (K_D) 为特征 . 主要反应涉及与 cGAS 的相互作用,导致 cGAMP 合成的抑制。 这些反应中常用的试剂和条件包括 Cy5 标记的 cGAMP 和一种特异性识别 cGAMP 的高亲和力单克隆抗体 . 这些反应形成的主要产物是 cGAS 活性的抑制,这阻止了 STING 途径的下游激活 .

科学研究应用

PF-06928215 具有多种科学研究应用,尤其是在化学、生物学、医学和工业领域。 在化学领域,该化合物被用作研究 cGAS 抑制及其对 cGAMP 合成影响的工具 . 在生物学领域,this compound 用于研究 cGAS 在先天免疫反应中的作用及其与系统性红斑狼疮等自身免疫性疾病的关联 . 在医学领域,该化合物具有通过抑制 cGAS-STING 途径治疗自身炎症性疾病的潜在治疗应用 . This compound 的工业应用包括其在高通量测定中用于鉴定和优化下一代 cGAS 抑制剂 .

作用机制

PF-06928215 通过与 cGAS 的活性位点结合来发挥作用,从而抑制其活性。 该化合物与 cGAS 的高亲和力结合阻止了从 ATP 和 GTP 合成 cGAMP . 这种抑制阻断了 STING 途径的激活,该途径负责产生 I 型干扰素和促炎细胞因子 . This compound 的分子靶标包括 cGAS 蛋白和下游的 STING 途径 .

相似化合物的比较

属性

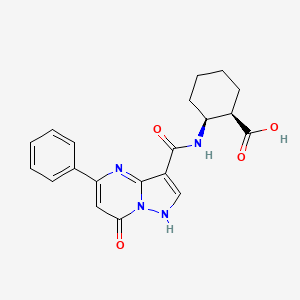

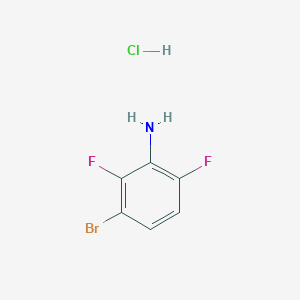

IUPAC Name |

(1R,2S)-2-[(7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c25-17-10-16(12-6-2-1-3-7-12)22-18-14(11-21-24(17)18)19(26)23-15-9-5-4-8-13(15)20(27)28/h1-3,6-7,10-11,13,15,21H,4-5,8-9H2,(H,23,26)(H,27,28)/t13-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQGCLHXUPGUSZ-HIFRSBDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid (PF-06928215)?

A1: this compound acts as a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS). [] It binds to the active site of cGAS, preventing the binding of substrates (ATP and GTP) necessary for the synthesis of 2′, 3′ -cGAMP (cGAMP). [] cGAMP is a crucial secondary messenger involved in the innate immune response to cytosolic dsDNA. [] By inhibiting cGAS, this compound effectively disrupts this pathway. []

Q2: How potent is this compound as a cGAS inhibitor?

A2: this compound exhibits a high affinity for cGAS, with a dissociation constant (KD) of 200 nM. [] This signifies a strong binding interaction between the inhibitor and the enzyme, highlighting its potency.

Q3: What structural information is available about the interaction between this compound and cGAS?

A3: High-resolution crystal structures of the catalytic domain of human cGAS (h-cGASCD) in complex with this compound have been determined. [] This structural data provides detailed insights into the binding mode and interactions between the inhibitor and the enzyme's active site. []

Q4: What experimental techniques have been used to study this compound and its interaction with cGAS?

A4: Researchers have employed various techniques to study this interaction:

- Fluorescence Polarization (FP) Assays: A novel high-throughput FP assay utilizing Cy5-labelled cGAMP and a cGAMP-specific monoclonal antibody was developed to enable the rapid identification and optimization of cGAS inhibitors like this compound. []

- Molecular Docking: In silico screening methods like molecular docking were used to predict the binding modes of this compound and other potential cGAS inhibitors. []

- Crystallography: X-ray crystallography was instrumental in obtaining high-resolution structures of h-cGASCD bound to this compound, providing key information about their interaction. []

- Enzyme Activity Assays: These assays were employed to directly measure the inhibitory effect of this compound on cGAS enzymatic activity. []

Q5: What is the significance of this compound in cGAS research and drug discovery?

A5: this compound has been instrumental in advancing cGAS research by:

- Validating cGAS as a Druggable Target: The discovery of this compound, a potent and selective cGAS inhibitor, demonstrated the druggability of this enzyme and opened avenues for developing therapeutics targeting cGAS. []

- Providing a Tool Compound: this compound serves as a valuable tool compound for researchers to further investigate the biological function of cGAS and its role in various diseases. []

- Facilitating Development of Next-Generation Inhibitors: The structural and biochemical data obtained from studies with this compound are invaluable for guiding the design and development of next-generation cGAS inhibitors with improved potency and pharmacological properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2662471.png)

![(E)-N-[2-chloro-5-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2662472.png)

![N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2662475.png)

![N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2662476.png)

![6-[2-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2662487.png)

![2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662488.png)

![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B2662489.png)

![4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662492.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2662494.png)